molecular formula C7H6BrNO3S B7637744 2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid

2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid

Cat. No. B7637744
M. Wt: 264.10 g/mol
InChI Key: ITAANFXJVRYAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. This compound is commonly referred to as BTCA and is known for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

BTCA exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. BTCA binds to the cysteine residue of the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory cytokine genes. In cancer cells, BTCA induces apoptosis by activating the caspase cascade and inhibiting cell proliferation by arresting the cell cycle at the G1 phase.
Biochemical and physiological effects
BTCA has been shown to exhibit low toxicity and high bioavailability, making it a promising candidate for drug development. In animal studies, BTCA has been shown to reduce inflammation in models of arthritis and colitis. Additionally, BTCA has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

BTCA is a relatively stable compound that can be easily synthesized and purified. Its low toxicity and high bioavailability make it an ideal candidate for in vitro and in vivo studies. However, the high cost of synthesis and limited availability of the compound may pose challenges for its widespread use in research.

Future Directions

There are several future directions for the research and development of BTCA. One potential application is the development of anti-inflammatory drugs for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, BTCA may have potential as an anti-cancer drug for the treatment of various types of cancer. Further research is needed to fully elucidate the mechanism of action of BTCA and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of BTCA involves the reaction of 4-bromothiophene-2-carbonyl chloride with glycine in the presence of a base. This reaction results in the formation of BTCA as a white crystalline solid. The purity of the compound can be improved through recrystallization using suitable solvents.

Scientific Research Applications

BTCA has been extensively studied for its potential therapeutic applications. Studies have shown that BTCA exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, BTCA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. These properties make BTCA a promising candidate for the development of anti-inflammatory and anti-cancer drugs.

properties

IUPAC Name

2-[(4-bromothiophene-2-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3S/c8-4-1-5(13-3-4)7(12)9-2-6(10)11/h1,3H,2H2,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAANFXJVRYAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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